Bienvenue dans la boutique en ligne BenchChem!

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Proteolytic stability Peptide therapeutics Fluorinated amino acids

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (CAS 16063-98-2), referred to as hexafluoroleucine (Hfl) or 5,5,5,5',5',5'-hexafluoro-DL-leucine, is a synthetic leucine analog in which both terminal methyl groups of the isobutyl side chain are replaced by trifluoromethyl groups. With molecular formula C₆H₇F₆NO₂ and molecular weight 239.12 g/mol, the compound is commercially available at ≥98% purity.

Molecular Formula C6H7F6NO2
Molecular Weight 239.12 g/mol
CAS No. 16063-98-2
Cat. No. B176269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
CAS16063-98-2
Synonyms5,5,5,5',5',5'-Hexafluoro-DL-leucine 97%
Molecular FormulaC6H7F6NO2
Molecular Weight239.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15)
InChIKeyMNZLMQYCEWHPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid (Hexafluoroleucine): A Highly Fluorinated Non-Natural Amino Acid for Protein and Peptide Engineering


2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (CAS 16063-98-2), referred to as hexafluoroleucine (Hfl) or 5,5,5,5',5',5'-hexafluoro-DL-leucine, is a synthetic leucine analog in which both terminal methyl groups of the isobutyl side chain are replaced by trifluoromethyl groups . With molecular formula C₆H₇F₆NO₂ and molecular weight 239.12 g/mol, the compound is commercially available at ≥98% purity . Its fully fluorinated side chain imparts markedly increased hydrophobicity, thermal stability, and proteolytic resistance relative to its hydrocarbon counterpart, establishing hexafluoroleucine as a privileged building block for protein engineering, peptide therapeutic design, and fluorous biomaterials [1].

Why Degree of Fluorination Matters: Hexafluoroleucine Cannot Be Replaced by Mono- or Tetrafluorinated Leucine Analogs


Fluorinated amino acids are frequently treated as interchangeable hydrophobic surrogates, yet the number and spatial distribution of fluorine atoms on the side chain govern the magnitude of the fluoro‑stabilization effect. Hexafluoroleucine, bearing two trifluoromethyl groups, delivers significantly larger gains in protein thermodynamic stability and proteolytic resistance than partially fluorinated analogs such as 5,5,5‑trifluoroleucine (one CF₃) or 5,5,5',5'‑tetrafluoroleucine (Qfl) [1]. Furthermore, unlike t‑butylalanine—another hydrophobic replacement for leucine—hexafluoroleucine preserves native‑like core packing without introducing a destabilizing cavity [2]. Substituting hexafluoroleucine with a less fluorinated or sterically dissimilar analog therefore sacrifices both the magnitude of stabilization and the structural fidelity of the engineered peptide or protein.

Product-Specific Quantitative Differentiation Evidence for 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid


Near-Complete Protection Against α‑Chymotrypsin Digestion Compared to Leucine and Trifluoroisoleucine

In a systematic study of fluorinated amino acid effects on protease digestion, substitution of leucine with hexafluoroleucine at the P2 position of a model peptide resulted in an almost complete gain in proteolytic stability; the hexafluoroleucine‑containing peptide was not digested at all after 24 h incubation with α‑chymotrypsin, whereas the leucine‑containing peptide was fully degraded [1]. By contrast, the trifluorinated analog trifluoroisoleucine (TfIle) afforded only a ~50% stability gain at the same position, establishing hexafluoroleucine as the more effective proteolysis‑shielding residue.

Proteolytic stability Peptide therapeutics Fluorinated amino acids

Per‑Residue Free‑Energy Increase of 0.3–0.42 kcal/mol and 25% Global Stabilization in a 4‑Helix Bundle

Systematic repacking of the hydrophobic core of a de novo designed 4‑α‑helix bundle protein with hexafluoroleucine yielded a free‑energy‑of‑unfolding increase of 0.3 kcal mol⁻¹ per hFLeu residue for the central two layers, plus an additional 0.12 kcal mol⁻¹ per residue for subsequent layers. The fully substituted variant, α₄‑F₆, was approximately 25% more stable than the all‑leucine parent protein α₄‑H [1]. In a complementary β‑sheet model system, hexafluoroleucine conferred greater thermal stabilization than tetrafluoroleucine (Qfl) and leucine, with ΔΔG values up to 0.35 kcal mol⁻¹ residue⁻¹ [2].

Protein engineering Thermal stability Helical bundles

Hydrophobicity Difference of 0.4 kcal mol⁻¹ Residue⁻¹ Drives the Fluoro‑Stabilization Effect

The free‑energy hydrophobicity difference between leucine and hexafluoroleucine was experimentally determined to be 0.4 kcal mol⁻¹ residue⁻¹. This value closely parallels the overall increase in protein stability observed upon substituting Leu with Hfl (0.32–0.83 kcal mol⁻¹ residue⁻¹) and overcomes the intrinsic 8‑fold decrease in helix propensity (1.15 kcal mol⁻¹ residue⁻¹) that Hfl exhibits relative to Leu [1]. The close agreement between hydrophobicity and net stabilization identifies the fluorous effect as the primary driving force, not matched by less fluorinated leucine analogs.

Hydrophobicity Fluorous effect Protein design

Preservation of Native‑like Core Packing Uniquely Conferred by Hexafluoroleucine Over t‑Butylalanine

Crystal structures of de novo 4‑helix bundle proteins with hydrophobic cores composed entirely of hexafluoroleucine revealed no rearrangement of core packing compared to the all‑leucine parent (backbone RMSD < 1 Å) [1]. In contrast, replacement of leucine with t‑butylalanine (tBAla), a non‑fluorinated hydrophobic analog, caused a significant rearrangement of core packing and the formation of a destabilizing hydrophobic cavity, despite equal buried hydrophobic surface area [2]. Hexafluoroleucine is therefore a structurally isosteric replacement for leucine, while t‑butylalanine is not.

Structural biology Core packing Fluorous amino acids

High-Value Application Scenarios for 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid Driven by Quantitative Differentiation


Design of Protease‑Resistant Peptide Therapeutics with Extended Serum Half‑Life

The near‑complete protection against α‑chymotrypsin digestion (undegraded after 24 h) demonstrated for hexafluoroleucine‑containing peptides [See Section 3, Evidence 1] makes this amino acid a strategic choice for peptide‑based drugs that must survive gastrointestinal or plasma proteases. Replacement of natural leucine with hexafluoroleucine at the P2 position can eliminate a major clearance pathway, directly addressing the short half‑life limitation of peptide pharmaceuticals.

Engineering Hyper‑Stable Protein Scaffolds for Industrial Biocatalysis

The per‑residue free‑energy increase of up to 0.42 kcal/mol and the 25% global stabilization observed in 4‑helix bundle proteins [See Section 3, Evidence 2] translate to enzymes and protein scaffolds that retain catalytic activity at elevated temperatures and in denaturing co‑solvent mixtures. Incorporating hexafluoroleucine into biocatalyst cores can reduce enzyme loading and extend process lifetime, lowering cost‑per‑batch in fine chemical synthesis.

Construction of Self‑Assembling Fluorous Peptide Biomaterials

The hydrophobicity differential of 0.4 kcal mol⁻¹ residue⁻¹ relative to leucine [See Section 3, Evidence 3] drives enhanced self‑association and fluorous‑phase partitioning. This property is exploited to design peptide‑based nanostructures, hydrogels, and coatings that assemble with higher fidelity and resist disassembly by biological fluids, enabling durable biomaterials for tissue engineering and drug delivery.

Development of Structurally Faithful Antibody Mimetics and Biosensors

The preservation of native‑like backbone geometry (RMSD < 1 Å) combined with superior β‑sheet stabilization [See Section 3, Evidence 4 and Evidence 2] makes hexafluoroleucine the residue of choice for replacing leucine in β‑sheet‑rich scaffolds such as antibody mimetics and protein‑based biosensors. The unchanged core packing minimizes the need for compensatory mutations, accelerating development timelines for diagnostic and therapeutic candidates.

Quote Request

Request a Quote for 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.